molecular formula C33H44O16 B2611851 Arctigenin 4'-O-beta-gentiobioside CAS No. 41682-24-0

Arctigenin 4'-O-beta-gentiobioside

Cat. No.: B2611851
CAS No.: 41682-24-0
M. Wt: 696.699
InChI Key: FEQSYBHDHIPRKS-LRGISACTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arctigenin 4’-O-beta-gentiobioside is a natural compound . It is a lignan isolated from Arctigenin and can also be found in Trachelospermum jasminoides .


Molecular Structure Analysis

The molecular formula of Arctigenin 4’-O-beta-gentiobioside is C33H44O16 . It contains a total of 97 bonds, including 53 non-H bonds, 13 multiple bonds, 13 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 aliphatic ester, 7 hydroxyl groups, 1 primary alcohol, 6 secondary alcohols, 3 aliphatic ethers, and 4 other ethers .


Physical and Chemical Properties Analysis

Arctigenin 4’-O-beta-gentiobioside has a molecular weight of 696.69 g/mol . It is a powder .

Scientific Research Applications

Neuroprotective Effects

Arctigenin has shown significant neuroprotective effects. It attenuates learning and memory deficits through the PI3K/Akt/GSK-3β pathway, reducing tau hyperphosphorylation in amyloid beta-induced Alzheimer's disease models in mice (Qi et al., 2016). Furthermore, it effectively ameliorates memory impairment in Alzheimer's disease model mice by targeting both beta-amyloid production and clearance (Zhu et al., 2013).

Anti-Cancer and Anti-Metastatic Properties

Arctigenin exhibits significant anti-cancer and anti-metastatic properties. It represses TGF-β-induced epithelial mesenchymal transition in human lung cancer cells (Xu et al., 2017), and inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells (Maxwell et al., 2018).

Anti-Inflammatory Effects

Arctigenin has potent anti-inflammatory effects. It inhibits MAP kinases and AP-1 activation via MKK inhibition, playing a role in TNF-alpha inhibition (Cho et al., 2004), and suppresses lipopolysaccharide-induced iNOS expression in RAW264.7 cells through the JAK-STAT signal pathway (Kou et al., 2011).

Potential in Treating Psoriasis

Arctigenin has been identified as a phosphodiesterase-4 selective inhibitor, offering potential therapeutic approaches for treating psoriasis (Li et al., 2021).

Impact on Cognitive Functions and Brain Health

Arctigenin prevents LPS-induced neuroinflammation, neurodegeneration, and memory impairments in mice, suggesting potential applications in neuroinflammation/neurodegeneration-related diseases (Yuan et al., 2022).

Properties

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3/t17-,18+,23+,24+,25+,26+,27-,28-,29+,30+,32+,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQSYBHDHIPRKS-QWNZGVGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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